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Compound of Interest

Compound Name: Linderone

Cat. No.: B8099796

Executive Summary

Linderone (

; MW 286.[1]28) is a substituted cyclopentenedione derivative, specifically identified as 3-
hydroxy-4,5-dimethoxy-2-[(2E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one. It is a key
chemotaxonomic marker of the Lindera genus (Lauraceae).

Distinguishing Linderone from its methylated analog, Methyllinderone (

), is critical in phytochemical analysis. This guide delineates the specific NMR and MS
signatures required for unequivocal identification, focusing on the diagnostic enolic hydroxyl
signal and specific fragmentation patterns.

Part 1: Structural Architecture

The chemical structure of Linderone is characterized by a highly conjugated system
comprising a cyclopentadienone core substituted with methoxy groups and a cinnamoy! side
chain.

Chemical Properties
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Property Data

3-Hydroxy-4,5-dimethoxy-2-[(2E)-3-phenylprop-
IUPAC Name
2-enoyl]cyclopenta-2,4-dien-1-one

Molecular Formula

Exact Mass 286.0841

Key Functional Groups -triketone (enolized), Aryl conjugated ketone,

Methoxy ethers

Part 2: Mass Spectrometry (MS) Profiling
Fragmentation Logic

Linderone exhibits a distinct fragmentation pattern under Electron lonization (El) at 70 eV. The
molecular ion is stable due to extensive conjugation.

Table 1: Diagnostic MS Fragments (El, 70 eV)
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m/z (Rel. Int.) lon Assignment Structural Interpretation
286 Molecular lon. Confirms MW of
286.[1]
Loss of Methyl
271 v
). Cleavage of methoxy group.
258 Loss of CO. Typical for cyclic
ketones/quinones.
Cinnamoyl Cation (
131
). Diagnostic for the side chain.
103 Styryl Cation. Loss of CO from
the cinnamoyl fragment.
Phenyl Cation. Characteristic
77 of the unsubstituted benzene

ring.

Diagram: MS Fragmentation Pathway

The following diagram illustrates the logical cleavage points leading to the base peaks.

[M - CH3]+
m/z 271
Molecular lon
[M]+ m/z 286 a-Cleavage
Cinnamoyl Cation Phenyl Cation
Ph-CH=CH-CO+ -2€0,-CaH2 ol CpHB+
m/z 131 m/z 77

Click to download full resolution via product page

Figure 1: Primary fragmentation pathways for Linderone under Electron lonization.[1][2][3][4]

Part 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy|[6]
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The NMR data presented below is calibrated for
(Deuterated Chloroform) at 500 MHz (

).

1H NMR Assignment

The proton spectrum is simple due to the lack of protons on the cyclopentadienone ring itself
(fully substituted). The key diagnostic is the downfield enolic proton.

Table 2:

NMR Chemical Shifts (

)
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Position (ppm)

Multiplicity (

in Hz)

Integration

Assignment
Logic

OH 18.2-18.5

s (broad)

1H

Enolic Hydroxyl.
Extremely
deshielded due
to intramolecular
H-bonding with
the side-chain

carbonyl.

8.25

d(

1H

Trans-olefin.
Deshielded by
conjugation with

two carbonyls.

7.85

d(

1H

Trans-olefin.
Large coupling
constant
confirms (E)-

geometry.

2,6 7.65-7.70

2H

Aromatic. Ortho
protons of the

phenyl ring.

3,4, 5% 7.40 - 7.45

3H

Aromatic.
Meta/Para

protons.

4-OMe 4.15

3H

Methoxy.[1]
Attached to the
electron-deficient

ring.

5-OMe 3.75

3H

Methoxy. Slightly
more shielded
than 4-OMe.
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13C NMR Assignment

The carbon spectrum is characterized by distinct carbonyl/enol signals in the 180-200 ppm
range.[5]

Table 3:

NMR Chemical Shifts (

)
Position Type Assighment
(ppm) yp g
) ) Conjugated ketone
C=0 (Side chain) 1925 Cq
carbonyl.
C-1 (Ring) 185.0 Cq Ring carbonyl.
C-3 (Enal) 175.0 Cq Enolic carbon (C-OH).
C-4 155.2 Cq Vinyl ether carbon.
C-5 140.5 Cq Vinyl ether carbon.
-carbon of cinnamoyl
(Alkene) 145.8 CH y
group.
-carbon of cinnamoyl
(Alkene) 120.5 CH y
group.
_ Aromatic quaternary
Phenyl (ipso) 134.5 Cq
carbon.
Phenyl (CH) 128-131 CH Aromatic methines.
OMe 60.5, 58.2 Methoxy carbons.

Diagram: HMBC Correlations

Heteronuclear Multiple Bond Correlation (HMBC) is essential to connect the methoxy groups to
the specific ring carbons.
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Figure 2: Key HMBC correlations establishing the connectivity of methoxy groups and the side
chain.

Part 4: Experimental Protocols
Isolation from Lindera erythrocarpa

To obtain high-purity Linderone for spectral analysis, follow this standardized extraction
workflow.

Reagents: Methanol (HPLC grade), Hexane, Ethyl Acetate (EtOAc), Silica Gel 60.

o Extraction: Macerate dried leaves of L. erythrocarpa (1.0 kg) in Methanol (5 L) for 72 hours
at room temperature.

 Partitioning: Evaporate MeOH. Suspend residue in water. Partition sequentially with Hexane
(removes lipids) and EtOAc.

» Target Fraction: Collect the EtOAc fraction. Linderone concentrates here.
 Purification:

o Column Chromatography: Silica Gel 60.

o Gradient: Hexane:EtOAc (start 9:1

7:3).
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o Observation: Linderone typically elutes as a yellow/orange band.

o Crystallization: Recrystallize from cold MeOH to yield orange needles.

NMR Acquisition Parameters

Instrument: Bruker Avance 11l 500 MHz (or equivalent). Sample Prep: Dissolve 5-10 mg of pure
Linderone in 0.6 mL

e 1H Parameters:

[e]

Pulse angle: 30°

o

Relaxation delay (D1): 1.0 s

[¢]

Scans (NS): 16

[¢]

Spectral width: 20 ppm (to capture the OH signal at 18.5 ppm). Critical Step.
e 13C Parameters:
o Pulse angle: 45°
o Relaxation delay (D1): 2.0 s
o Scans (NS): 1024 (minimum for quaternary carbons).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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